molecular formula C17H18N2O4 B3857466 N-[(E)-1-(3,4-dimethoxyphenyl)ethylideneamino]-2-hydroxybenzamide

N-[(E)-1-(3,4-dimethoxyphenyl)ethylideneamino]-2-hydroxybenzamide

Cat. No.: B3857466
M. Wt: 314.34 g/mol
InChI Key: HPHVVBXSDSSZPP-WOJGMQOQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(E)-1-(3,4-dimethoxyphenyl)ethylideneamino]-2-hydroxybenzamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a combination of a dimethoxyphenyl group and a hydroxybenzamide group, connected through an ethylideneamino linkage. Its distinct molecular structure makes it a subject of interest in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-1-(3,4-dimethoxyphenyl)ethylideneamino]-2-hydroxybenzamide typically involves the condensation reaction between 3,4-dimethoxybenzaldehyde and 2-hydroxybenzamide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the ethylideneamino linkage, resulting in the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to achieve efficient production, and the final product is purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-1-(3,4-dimethoxyphenyl)ethylideneamino]-2-hydroxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the ethylideneamino linkage.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethoxyphenyl or hydroxybenzamide groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Reduced amines or alcohols.

    Substitution: Substituted derivatives with new functional groups.

Scientific Research Applications

N-[(E)-1-(3,4-dimethoxyphenyl)ethylideneamino]-2-hydroxybenzamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(E)-1-(3,4-dimethoxyphenyl)ethylideneamino]-2-hydroxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-1-(3,4-dimethoxyphenyl)ethylideneamino]-2-fluorobenzamide
  • N-[(E)-1-(3,4-dimethoxyphenyl)ethylideneamino]cyclopropanecarboxamide

Uniqueness

N-[(E)-1-(3,4-dimethoxyphenyl)ethylideneamino]-2-hydroxybenzamide stands out due to its unique combination of functional groups, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-[(E)-1-(3,4-dimethoxyphenyl)ethylideneamino]-2-hydroxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c1-11(12-8-9-15(22-2)16(10-12)23-3)18-19-17(21)13-6-4-5-7-14(13)20/h4-10,20H,1-3H3,(H,19,21)/b18-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPHVVBXSDSSZPP-WOJGMQOQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=CC=CC=C1O)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=CC=C1O)/C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(E)-1-(3,4-dimethoxyphenyl)ethylideneamino]-2-hydroxybenzamide
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N-[(E)-1-(3,4-dimethoxyphenyl)ethylideneamino]-2-hydroxybenzamide
Reactant of Route 3
N-[(E)-1-(3,4-dimethoxyphenyl)ethylideneamino]-2-hydroxybenzamide
Reactant of Route 4
N-[(E)-1-(3,4-dimethoxyphenyl)ethylideneamino]-2-hydroxybenzamide
Reactant of Route 5
N-[(E)-1-(3,4-dimethoxyphenyl)ethylideneamino]-2-hydroxybenzamide
Reactant of Route 6
N-[(E)-1-(3,4-dimethoxyphenyl)ethylideneamino]-2-hydroxybenzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.